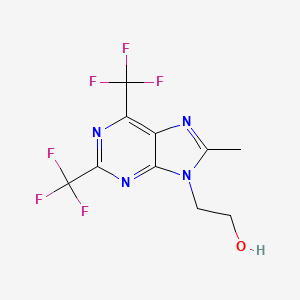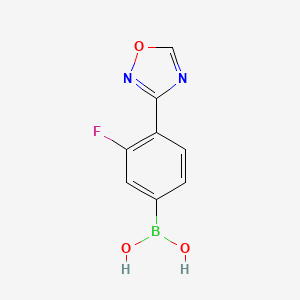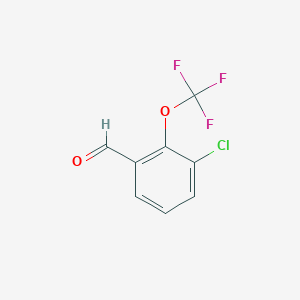
N-(octan-2-yl)-N'-(tetrahydrofuran-2-ylmethyl)butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(octan-2-yl)-N’-(tetrahydrofuran-2-ylmethyl)butanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an octan-2-yl group and a tetrahydrofuran-2-ylmethyl group attached to a butanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(octan-2-yl)-N’-(tetrahydrofuran-2-ylmethyl)butanediamide typically involves the reaction of octan-2-amine with tetrahydrofuran-2-ylmethylamine in the presence of a butanediamide precursor. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(octan-2-yl)-N’-(tetrahydrofuran-2-ylmethyl)butanediamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Purification of the final product may involve techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(octan-2-yl)-N’-(tetrahydrofuran-2-ylmethyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: The amide groups in the compound can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(octan-2-yl)-N’-(tetrahydrofuran-2-ylmethyl)butanediamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(octan-2-yl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide
- N-(octan-2-yl)-N’-(tetrahydrofuran-2-ylmethyl)propanediamide
- N-(octan-2-yl)-N’-(tetrahydrofuran-2-ylmethyl)hexanediamide
Uniqueness
N-(octan-2-yl)-N’-(tetrahydrofuran-2-ylmethyl)butanediamide is unique due to its specific combination of functional groups and molecular structure, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different reactivity, stability, and interactions with other molecules.
Properties
Molecular Formula |
C17H32N2O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N'-octan-2-yl-N-(oxolan-2-ylmethyl)butanediamide |
InChI |
InChI=1S/C17H32N2O3/c1-3-4-5-6-8-14(2)19-17(21)11-10-16(20)18-13-15-9-7-12-22-15/h14-15H,3-13H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
CRPAABVWWCQXAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NC(=O)CCC(=O)NCC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-methylpropanoic acid](/img/structure/B12442042.png)

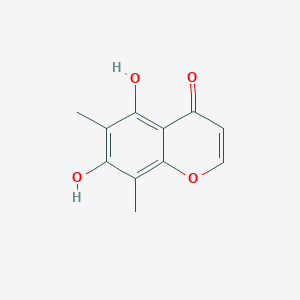
![tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12442065.png)
![Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12442072.png)
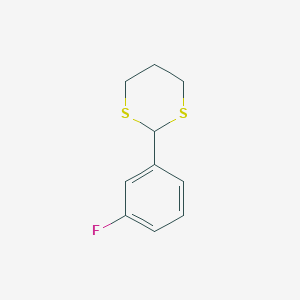

![6-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442084.png)
![Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)

